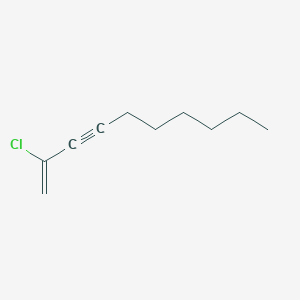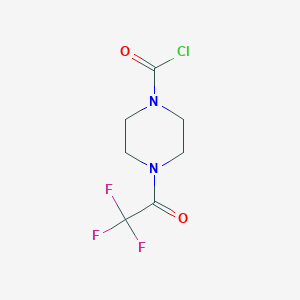
2-Chlorodec-1-en-3-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chlorodec-1-en-3-yne is an organic compound characterized by the presence of a chlorine atom, a double bond, and a triple bond within its molecular structure. This compound belongs to the class of haloalkenes and alkynes, making it a versatile molecule in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorodec-1-en-3-yne typically involves the chlorination of dec-1-en-3-yne. One common method is the addition of chlorine to dec-1-en-3-yne under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
2-Chlorodec-1-en-3-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents used.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides or nitriles.
科学的研究の応用
2-Chlorodec-1-en-3-yne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Chlorodec-1-en-3-yne involves its interaction with various molecular targets. The presence of the chlorine atom and the unsaturated bonds allows the compound to participate in a range of chemical reactions. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical species. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis.
類似化合物との比較
Similar Compounds
2-Bromodec-1-en-3-yne: Similar structure but with a bromine atom instead of chlorine.
2-Iododec-1-en-3-yne: Contains an iodine atom, leading to different reactivity.
2-Fluorodec-1-en-3-yne: Fluorine substitution results in distinct chemical properties.
Uniqueness
2-Chlorodec-1-en-3-yne is unique due to the specific reactivity imparted by the chlorine atom. Chlorine is less reactive than bromine and iodine but more reactive than fluorine, making it a versatile intermediate in various chemical reactions. Its combination of double and triple bonds also provides multiple sites for chemical modifications, enhancing its utility in synthetic chemistry.
特性
分子式 |
C10H15Cl |
|---|---|
分子量 |
170.68 g/mol |
IUPAC名 |
2-chlorodec-1-en-3-yne |
InChI |
InChI=1S/C10H15Cl/c1-3-4-5-6-7-8-9-10(2)11/h2-7H2,1H3 |
InChIキー |
VGGJHRZVZIONJY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC#CC(=C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-{3-[(3-Methylbut-2-en-1-yl)oxy]prop-1-yne-3,3-diyl}dibenzene](/img/structure/B14219635.png)

![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-ethyl-3-pyridinyl)-](/img/structure/B14219646.png)
![1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B14219654.png)
![Acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol](/img/structure/B14219658.png)




![Benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester](/img/structure/B14219695.png)
![Thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester](/img/structure/B14219699.png)


